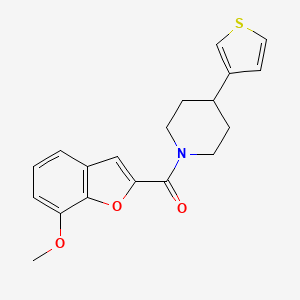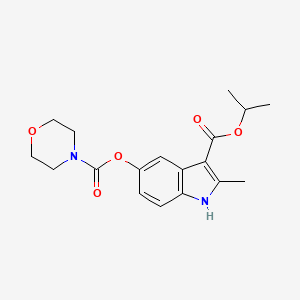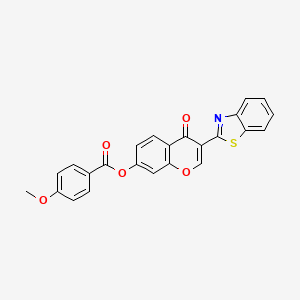![molecular formula C14H21NO4S B6503321 N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1396746-04-5](/img/structure/B6503321.png)
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide, also known as N-acetyl-L-cysteine (NAC), is a derivative of the amino acid cysteine. It is a sulfur-containing compound that has been used in a variety of scientific research applications due to its ability to act as an antioxidant, anti-inflammatory, and anti-apoptotic agent. NAC has been studied for its potential to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders.
Aplicaciones Científicas De Investigación
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine has been used in a variety of scientific research applications. It has been studied for its potential to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders. NAC has also been studied for its potential to reduce the effects of oxidative stress and improve the efficacy of chemotherapy drugs. Additionally, NAC has been studied for its potential to prevent or reduce the risk of certain types of liver damage.
Mecanismo De Acción
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine works by increasing the levels of the antioxidant glutathione. Glutathione is an important antioxidant that helps to protect cells from damage caused by free radicals and other toxins. NAC also helps to reduce inflammation and apoptosis, which are processes involved in the development of many diseases.
Biochemical and Physiological Effects
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, NAC has been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. NAC has also been shown to reduce levels of the stress hormone cortisol, which is associated with increased risk of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine is a relatively safe and non-toxic compound that can be used in laboratory experiments. It is relatively easy to obtain and synthesize, and it can be stored for long periods of time without significant degradation. However, NAC can be toxic at high doses, and it can interfere with certain laboratory tests.
Direcciones Futuras
There are many potential future directions for research involving N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine. For example, further research could explore the potential of NAC to treat or prevent a variety of conditions, including cancer, HIV/AIDS, and neurological disorders. Additionally, research could be conducted to investigate the potential of NAC to reduce the risk of certain types of liver damage. Finally, further research could explore the potential of NAC to reduce the effects of oxidative stress and improve the efficacy of chemotherapy drugs.
Métodos De Síntesis
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine can be synthesized by acetylation of L-cysteine with acetic anhydride. This reaction is catalyzed by pyridine and proceeds in two steps. First, the pyridine catalyzes the formation of a mixed anhydride between the acetic anhydride and the cysteine. The second step is the formation of the N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamideysteine product from the mixed anhydride.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(17,10-20-3)9-15-13(16)8-19-12-6-4-5-11(7-12)18-2/h4-7,17H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZJGZKLZNGRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC(=C1)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(3-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)




![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)
![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)
![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)
![methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B6503324.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503334.png)
![3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503338.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide](/img/structure/B6503348.png)